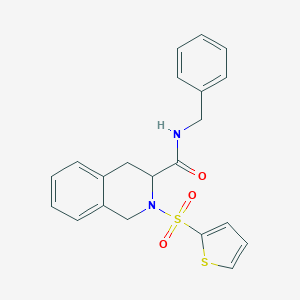
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, also known as BTIQ, is a chemical compound that has gained significant attention in the field of scientific research. BTIQ is a tetrahydroisoquinoline derivative that exhibits various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is not fully understood. However, studies have shown that this compound can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been found to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of nuclear factor-kappa B, which is a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. Furthermore, this compound has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Furthermore, this compound exhibits various biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. One potential direction is to further investigate its antitumor activity and its mechanism of action. Another potential direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Métodos De Síntesis
The synthesis of N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide involves the reaction of 2-thiophenesulfonyl chloride with N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in the presence of a base. The reaction yields this compound as a white solid with a melting point of 188-191°C.
Aplicaciones Científicas De Investigación
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been found to be effective against herpes simplex virus and human immunodeficiency virus.
Propiedades
Fórmula molecular |
C21H20N2O3S2 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-benzyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3S2/c24-21(22-14-16-7-2-1-3-8-16)19-13-17-9-4-5-10-18(17)15-23(19)28(25,26)20-11-6-12-27-20/h1-12,19H,13-15H2,(H,22,24) |
Clave InChI |
JNWFOWYFQVZPLV-UHFFFAOYSA-N |
SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NCC4=CC=CC=C4 |
SMILES canónico |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)

![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B284770.png)


![10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B284773.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B284777.png)
![1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-2-hydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B284781.png)
![4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284784.png)
![4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284785.png)
![4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284787.png)
